2-chloro-6-(2,2,2-trifluoroethyl)pyridine
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Overview
Description
2-chloro-6-(2,2,2-trifluoroethyl)pyridine is a compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical properties, which make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of both chlorine and trifluoroethyl groups in the pyridine ring enhances the compound’s reactivity and stability, making it a versatile building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(2,2,2-trifluoroethyl)pyridine typically involves the introduction of the trifluoroethyl group into the pyridine ring. One common method is the reaction of 2-chloro-6-bromopyridine with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-(2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane are used under mild conditions.
Major Products Formed
Nucleophilic Substitution: Substituted pyridines with various functional groups such as alkyl, aryl, and heteroaryl groups.
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives with hydrogenated rings.
Scientific Research Applications
2-chloro-6-(2,2,2-trifluoroethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drug candidates with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-chloro-6-(2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the lipophilicity of the compound, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, as it can interact with cellular targets such as enzymes and receptors. The chlorine atom in the pyridine ring can participate in electrophilic interactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(trifluoromethyl)pyridine
- 2-chloro-5-(trifluoromethyl)pyridine
- 2-chloro-4-(trifluoromethyl)pyridine
Uniqueness
2-chloro-6-(2,2,2-trifluoroethyl)pyridine is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted pyridines. The trifluoroethyl group enhances the compound’s lipophilicity and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
CAS No. |
2763777-47-3 |
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Molecular Formula |
C7H5ClF3N |
Molecular Weight |
195.6 |
Purity |
95 |
Origin of Product |
United States |
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